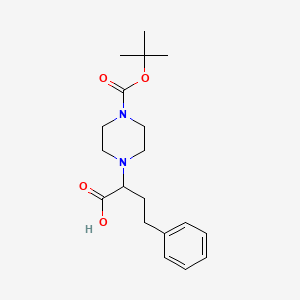

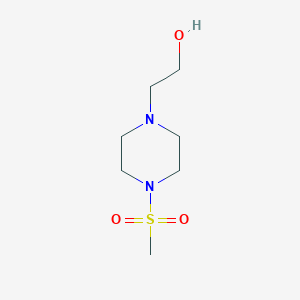

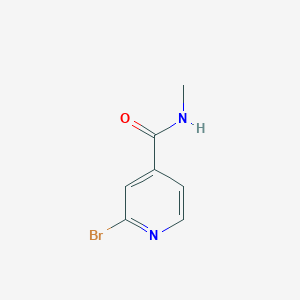

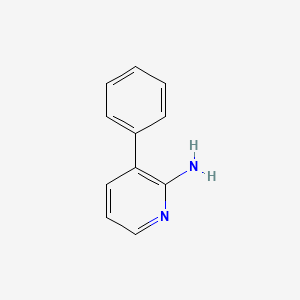

![molecular formula C13H8N2O2 B1272096 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile CAS No. 328547-41-7](/img/structure/B1272096.png)

4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile" is a chemical entity that has not been directly synthesized or characterized in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied. For instance, compounds with a central pyridine ring and benzonitrile functionalities have been reported, as seen in the synthesis of a molecule with oxymethylbenzonitrile arms attached to a pyridine ring . This suggests that the compound of interest may share some chemical and physical properties with the molecules described in the papers.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions with various starting materials. For example, the reaction of 3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one) with 2-cyanoethanethio-amide afforded a compound with a dihydropyridine core . Similarly, a one-pot, four-component reaction involving pyridine, chloroacetonitrile, malononitrile, and aromatic aldehyde was used to produce pyrido[1,2-a]benzimidazole derivatives . These methods indicate that the synthesis of "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile" could potentially be achieved through similar multi-component reactions or by functionalizing existing pyridine derivatives.

Molecular Structure Analysis

The molecular structure of compounds related to "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile" has been elucidated using various spectroscopic techniques. For instance, the structure of a dibenzonitrile derivative was determined by X-ray crystallography, revealing dihedral angles between the pyridine and benzene rings and weak C—H⋯π interactions in the crystal . These findings provide insight into the potential molecular geometry and intermolecular interactions of "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile".

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through their reactions with active-hydrogen containing compounds, leading to the synthesis of various heterocyclic derivatives . Additionally, the antihypertensive activity of related compounds was studied, showing that certain structural modifications can lead to significant changes in biological activity . These studies suggest that "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile" may also undergo diverse chemical reactions, potentially leading to new compounds with biological relevance.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile" are not directly reported, related compounds exhibit properties that can be inferred. For example, the solubility, melting points, and stability of heterocyclic compounds can be influenced by their substituents and functional groups . The antihypertensive activity of some derivatives indicates that the introduction of electron-withdrawing groups, such as a nitrile, can affect the biological properties of these molecules . Therefore, "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile" is likely to have distinct physical and chemical properties that could be explored further in the context of its potential applications.

Applications De Recherche Scientifique

Photophysical Properties and ICT Effects

The compound 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile has been studied for its thermal, electrochemical, optical, and intramolecular charge transfer (ICT) properties. It's part of a class of carbazole-based D-π-A molecules, where it acts as an electron acceptor unit. Its ICT behavior has been compared with related structures, providing insights into its potential applications in tuning chemical structures to achieve targeted properties (Altinolcek et al., 2021).

Synthesis of 1-aryl-1, 6-naphthyridinone Derivatives

Another research application involves the synthesis of new 1-aryl-6-[2-(dimethylamino)vinyl]4-oxo-1,4-dihydropyrimidine-5-carbonitriles and 4-arylamino-2-oxo-1,2-dihydropyridine-3-carbonitriles. These compounds contain electron-withdrawing substituents in the benzene ring and demonstrate the potential for creating novel naphthyridinone derivatives (Medvedeva et al., 2009).

Fluorescent Emitters in Organic Light-Emitting Devices (OLEDs)

The derivative is part of the pyridinecarbonitrile group, known as an acceptor unit in fluorescent materials. Recent developments have incorporated this structure into thermally activated delayed fluorescent (TADF) emitters, crucial for creating efficient sky blue-to-green OLEDs with low drive voltage (Masuda et al., 2019).

Synthesis of Novel Pyridine and Fused Pyridine Derivatives

This compound has been used in synthesizing various pyridine and fused pyridine derivatives. These derivatives show promise in diverse applications, including potential biological activities (Al-Issa, 2012).

Safety And Hazards

Propriétés

IUPAC Name |

4-(5-formylpyridin-2-yl)oxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-7-10-1-4-12(5-2-10)17-13-6-3-11(9-16)8-15-13/h1-6,8-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJFLLNUQBDTIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377328 |

Source

|

| Record name | 4-[(5-formyl-2-pyridinyl)oxy]benzenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile | |

CAS RN |

328547-41-7 |

Source

|

| Record name | 4-[(5-formyl-2-pyridinyl)oxy]benzenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.